Compstatin control peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

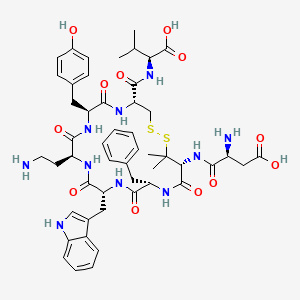

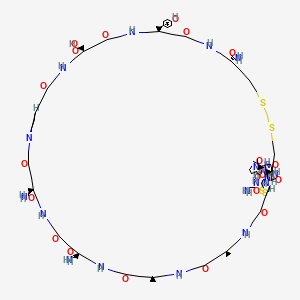

El péptido de control de Compstatina es un tridecapeptido cíclico conocido por sus potentes efectos inhibitorios sobre el sistema del complemento, específicamente dirigido al componente central C3. Fue descubierto originalmente a través de bibliotecas de visualización de fagos y ha demostrado un potencial significativo en aplicaciones clínicas debido a su capacidad para modular el sistema del complemento humano .

Mecanismo De Acción

El péptido de control de Compstatina ejerce sus efectos uniéndose al componente central C3 del sistema del complemento. Esta unión evita la escisión de C3 en sus fragmentos activos C3a y C3b, inhibiendo así la activación en cascada del complemento. La inhibición de la activación de C3 es crucial para prevenir la formación de complejos de ataque a la membrana y la posterior respuesta inflamatoria .

Compuestos similares:

Eculizumab: Un anticuerpo anti-C5 que inhibe el sistema del complemento en una etapa posterior en comparación con la Compstatina.

Ravulizumab: Otro anticuerpo anti-C5 con un mecanismo similar al eculizumab.

Cp40: Un derivado de la Compstatina con propiedades farmacocinéticas mejoradas.

Unicidad: El péptido de control de Compstatina es único en su capacidad para dirigirse al componente central C3, proporcionando una inhibición más amplia del sistema del complemento en comparación con compuestos como el eculizumab y el ravulizumab, que se dirigen a C5. Esta inhibición más amplia convierte a la Compstatina en un candidato prometedor para el tratamiento de una gama más amplia de enfermedades mediadas por el complemento .

Análisis Bioquímico

Biochemical Properties

The Compstatin control peptide binds to C3 in a reversible manner and inhibits the convertase-mediated cleavage of C3 to C3a and C3b . This interaction is highly selective and does not occur with other complement components . The binding of this compound to C3 prevents the essential conversion of C3 to C3b, impairing all initiation, amplification, and terminal pathways of complement .

Cellular Effects

The this compound has been shown to effectively prevent hemolysis and opsonization of paroxysmal nocturnal hemoglobinuria (PNH) erythrocytes in vitro . By inhibiting C3 activation, it prevents the deposition of C3 fragments on PNH erythrocytes . This can lead to a reduction in clinically meaningful extravascular hemolysis .

Molecular Mechanism

The molecular mechanism of action of the this compound involves binding to C3 and inhibiting its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b . This mechanism of action is unique to the this compound and does not involve any other complement components .

Temporal Effects in Laboratory Settings

The effects of the this compound have been studied over time in laboratory settings. It has been shown to have a prolonged elimination half-life of more than 5 days . It may potentially affect the plasma levels of C3 .

Dosage Effects in Animal Models

In animal models, the this compound has been shown to have dose-dependent effects. It efficiently prevents hemolysis and opsonization of PNH erythrocytes at a concentration of approximately 4 µM, with full inhibition observed at 6 µM .

Metabolic Pathways

The this compound is involved in the complement activation pathway, where it binds to C3 and inhibits its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b .

Transport and Distribution

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El péptido de control de Compstatina se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La naturaleza cíclica de la Compstatina se logra mediante la formación de un puente disulfuro entre los residuos de cisteína. Las condiciones de reacción suelen implicar el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial: La producción industrial del péptido de control de Compstatina sigue principios similares a la síntesis de laboratorio pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se somete a procesos de purificación rigurosos, incluida la cromatografía líquida de alta resolución (HPLC), para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido de control de Compstatina experimenta principalmente reacciones de sustitución debido a su naturaleza peptídica. La formación del puente disulfuro es una reacción clave en su síntesis. Además, puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la escisión de los enlaces peptídicos .

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos de acoplamiento como DIC y HOBt.

Formación de puente disulfuro: Agentes oxidantes como yodo u oxidación al aire.

Hidrólisis: Condiciones ácidas o básicas, normalmente utilizando ácido clorhídrico o hidróxido de sodio.

Productos principales: El producto principal de estas reacciones es el propio péptido de control de Compstatina cíclico. La hidrólisis puede conducir a la formación de fragmentos peptídicos más pequeños .

Aplicaciones Científicas De Investigación

El péptido de control de Compstatina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis de péptidos y la formación de péptidos cíclicos.

Biología: Investigado por su papel en la modulación del sistema del complemento, que forma parte de la respuesta inmunitaria.

Medicina: Muestra potencial para el tratamiento de enfermedades que implican disregulación del sistema del complemento, como la degeneración macular relacionada con la edad y la hemoglobinuria paroxística nocturna

Industria: Utilizado en el desarrollo de inhibidores del complemento para aplicaciones terapéuticas

Comparación Con Compuestos Similares

Eculizumab: An anti-C5 antibody that inhibits the complement system at a later stage compared to compstatin.

Ravulizumab: Another anti-C5 antibody with a similar mechanism to eculizumab.

Cp40: A derivative of compstatin with enhanced pharmacokinetic properties.

Uniqueness: Compstatin control peptide is unique in its ability to target the central component C3, providing a broader inhibition of the complement system compared to compounds like eculizumab and ravulizumab, which target C5. This broader inhibition makes compstatin a promising candidate for treating a wider range of complement-mediated diseases .

Propiedades

IUPAC Name |

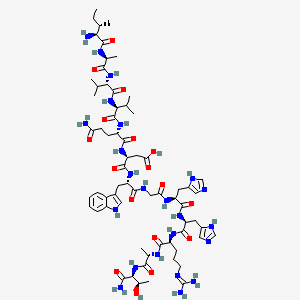

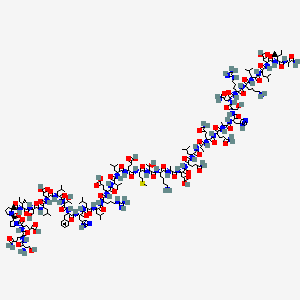

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZITDYWAOPDD-LSPMIEDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H101N23O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

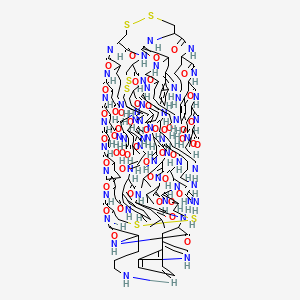

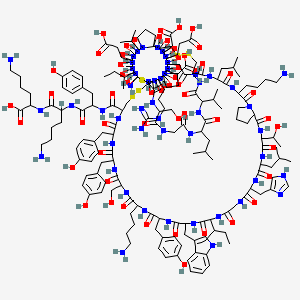

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

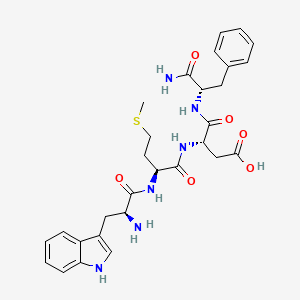

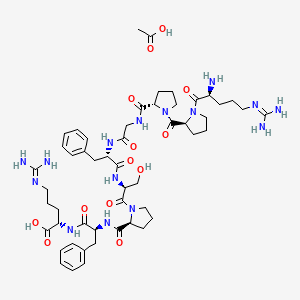

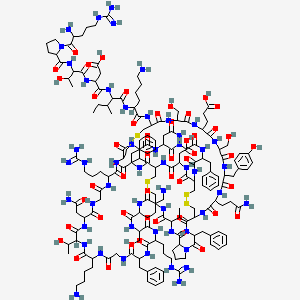

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

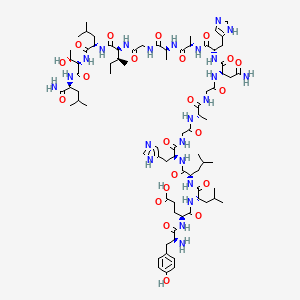

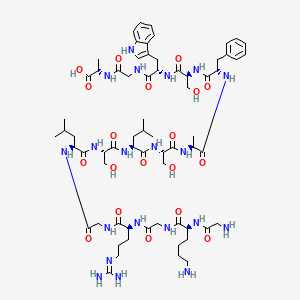

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)